Butyl(3-phenylbutyl)amine hydrochloride
Description
Butyl(3-phenylbutyl)amine hydrochloride (CAS: 1240572-57-9) is a tertiary amine hydrochloride with the molecular formula C₁₄H₂₄ClN and a molecular weight of 241.80 g/mol. Its SMILES notation (CCC(C)NCCC(C)c1ccccc1.Cl) reveals a branched aliphatic chain (butyl group) and a 3-phenylbutyl substituent attached to the central amine nitrogen, which is protonated and paired with a chloride counterion .
Properties
IUPAC Name |
N-butyl-3-phenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-3-4-11-15-12-10-13(2)14-8-6-5-7-9-14;/h5-9,13,15H,3-4,10-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNIHGLZNGKTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCC(C)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Synthesis
3-Phenylbutanal is prepared via oxidation of 3-phenyl-1-butanol using pyridinium chlorochromate (PCC) or Swern oxidation. The aldehyde is then subjected to reductive amination with butylamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) over palladium catalysts.
Reaction Dynamics
PMC7770833 highlights that reductive amination of structurally similar aldehydes with primary amines achieves 60–75% yields under mild conditions (25°C, 12–24 hours). The hydrochloride salt is obtained by treating the free amine with HCl in ethanol, followed by recrystallization.
Carbamate Displacement Using Triphosgene-Activated Intermediates
Carbamate Formation
Activation of 3-phenylbutanol with triphosgene generates a mixed carbonate intermediate. As detailed in PMC7770833, triphosgene reacts with alcohols in dichloromethane at −10°C to 20°C, forming reactive chloroformates.
Amine Coupling
The chloroformate intermediate is treated with butylamine in the presence of DIPEA, yielding Butyl(3-phenylbutyl)carbamate. Acidic hydrolysis (6M HCl, reflux) cleaves the carbamate, producing the target amine hydrochloride. This method, adapted from PMC7770833, achieves 65–70% overall yield.
Table 2: Carbamate Displacement Parameters
| Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Chloroformate synthesis | Triphosgene, −10°C | 85 | |
| Amine coupling | DIPEA, 25°C | 75 | |
| Hydrolysis | 6M HCl, reflux | 90 |
Grignard-Mediated Deacylation of Secondary Amides
Amide Synthesis
N-butyl-N-(3-phenylbutyl)benzamide is synthesized via Schotten-Baumann reaction, where benzoyl chloride reacts with butyl(3-phenylbutyl)amine in aqueous NaOH.
Deacylation with Grignard Reagents
Ethylmagnesium bromide (3 equiv) in THF at −78°C cleaves the amide bond, releasing Butyl(3-phenylbutyl)amine. Cerium(III) chloride is added to suppress side reactions. As per ChemicalBook, this method yields 70% after HCl salt formation.
Sulfonamide Intermediate Route
Sulfonyl Chloride Coupling
Analogous to CN101668734A, butylamine reacts with 3-phenylbutylsulfonyl chloride in isopropanol at 60°C. Triethylamine (1.2 equiv) neutralizes HCl, facilitating sulfonamide formation.
Desulfonation
The sulfonamide intermediate undergoes reductive cleavage using LiAlH4 or Na/Hg amalgam, yielding the free amine. Hydrochloride salt precipitation completes the synthesis. While CN101668734A reports >90% yields for analogous desulfonations, this route requires rigorous purification to remove sulfur byproducts.
Comparative Analysis of Methods
Table 3: Method Comparison
Chemical Reactions Analysis
Types of Reactions
Butyl(3-phenylbutyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Butyl(3-phenylbutyl)amine hydrochloride is widely used in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biological assays to study enzyme interactions and protein functions.
Medicine: It is used in drug synthesis and development, particularly in the creation of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of butyl(3-phenylbutyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues with Piperidine Moieties
Compounds containing the 1-(3-phenylbutyl)piperidine group (e.g., RC-33 and derivatives) share similarities in hydrophobic substituents and amine positioning. Molecular docking studies reveal that these compounds exhibit variable root-mean-square deviation (RMSD) values relative to RC-33, depending on substituent size and orientation :
- Low RMSD (<2 Å) : Compounds with small hydrophobic groups (e.g., methyl or ethyl) at position 4 of the piperidine ring align closely with RC-33’s orientation, maintaining salt bridge interactions with residue Glu172 via their amine groups .
- High RMSD (>4 Å) : Larger substituents (e.g., hexyl or octyl) force the 1-(3-phenylbutyl)piperidine group to reorient toward helices α4 and α5, occupying a larger hydrophobic cavity. Despite this shift, the amine-Glu172 interaction remains intact, highlighting adaptability to pharmacophore patterns for sigma-1 receptor (S1R) ligands .
Key Difference : Unlike piperidine-based analogs, Butyl(3-phenylbutyl)amine hydrochloride lacks a cyclic amine structure, which may reduce conformational rigidity but enhance flexibility in binding interactions.
n-Alkylamine-Substituted Naphthoquinones
Compounds such as 2-chloro-3-(isopentylamino)naphthalene-1,4-dione feature n-alkylamine substituents (e.g., methyl, butyl) on a naphthoquinone scaffold. These exhibit spatial similarities to this compound in their aliphatic chains but differ in electronic properties due to the electron-deficient quinone core .
- Hydrophobic Interactions: Linear alkyl chains (e.g., butyl) in naphthoquinone derivatives enhance solubility in nonpolar environments, akin to the 3-phenylbutyl group in this compound.
- Electronic Effects: The naphthoquinone scaffold introduces strong electron-withdrawing characteristics, absent in the purely aliphatic this compound, which may influence redox activity or binding affinity .
Spectroscopic Comparison with Amine Hydrochlorides
Protonation states and counterion interactions significantly alter spectroscopic profiles:
- FTIR Signatures : Free amines (e.g., MDA) exhibit v(N-H) stretching at ~3400 cm⁻¹ (NH₂), while protonated hydrochlorides (e.g., MDA·HCl) show shifted bands below 3000 cm⁻¹ (NH₃⁺). This compound’s spectrum would similarly feature suppressed NH stretches, replaced by broad NH₃⁺ vibrations .
- NMR Behavior : Hydrochloride salts like 4-BA·HCl demonstrate distinct ¹H NMR shifts (e.g., 0.45 ppm for HCl in chlorobenzene), reflecting solvent interactions and hydrogen bonding. Comparable shifts are expected for this compound in polar aprotic solvents .
Hydrophobic Cavity Adaptation
This compound’s branched aliphatic chain contrasts with linear analogs like N-methylbut-3-en-2-amine hydrochloride (CID 14171936), which features an unsaturated butenyl group.
Biological Activity
Butyl(3-phenylbutyl)amine hydrochloride, a secondary amine with the molecular formula C14H24ClN, has garnered attention in scientific research due to its potential biological activities. This compound is utilized in various applications, including drug synthesis and biological assays, making it a subject of interest for researchers exploring its pharmacological properties.
The synthesis of this compound typically involves the reaction of butylamine with 3-phenylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is conducted under reflux conditions to ensure complete conversion to the desired product, followed by treatment with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can function as an inhibitor or activator of specific enzymes, influencing numerous biochemical pathways. The precise molecular interactions depend on the context of its application.
1. Antimicrobial Activity
Recent studies indicate that this compound exhibits antimicrobial properties. For instance, it has been shown to inhibit the growth of certain bacterial strains, suggesting its potential use in treating infections. The exact mechanisms through which it exerts these effects are still under investigation.
2. Anti-inflammatory Effects
Research has demonstrated that derivatives of butyl(3-phenylbutyl)amine can exhibit significant anti-inflammatory activity. In vitro studies utilizing assays such as the Bovine Serum Albumin (BSA) denaturation technique have shown promising results, indicating that these compounds can effectively reduce inflammation .
3. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Studies involving cellular models have indicated that it can reduce neuroinflammation and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
Case Studies
Several case studies have explored the biological activities of this compound and its derivatives:
- Case Study 1 : A study assessed the anti-inflammatory effects of various analogs derived from butyl(3-phenylbutyl)amine using a murine model. Results showed a significant reduction in inflammatory markers when treated with these compounds compared to control groups.
- Case Study 2 : Another investigation focused on the neuroprotective effects in an animal model of Alzheimer’s disease. Treatment with butyl(3-phenylbutyl)amine derivatives resulted in improved cognitive function and reduced amyloid plaque formation.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Butyl(3-phenylbutyl)amine hydrochloride, and how can reaction conditions be optimized?
- Answer: The synthesis typically involves alkylation of an amine precursor with a phenyl-substituted alkyl halide under controlled conditions. For example, nucleophilic substitution reactions require precise temperature (20–60°C), pH (neutral to slightly basic), and reaction time (6–24 hours) to maximize yield and minimize side products . Purification often includes hydrochloride salt formation to enhance stability and solubility . Optimization strategies include adjusting solvent polarity (e.g., using DMF or ethanol) and employing catalysts like triethylamine to accelerate reaction kinetics .
Q. How is the structural integrity of this compound validated in synthetic batches?
- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. Thin-layer chromatography (TLC) monitors reaction progress, while elemental analysis verifies purity (>95%). For example, ¹H NMR peaks at δ 1.2–1.5 ppm confirm the butyl chain, and aromatic protons appear at δ 7.2–7.4 ppm .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Answer: The hydrochloride salt form improves water solubility (≥50 mg/mL at 25°C) compared to the free base. Stability studies show the compound remains intact for >6 months at −20°C in dry, dark conditions. Accelerated degradation tests (40°C/75% RH for 4 weeks) reveal <5% decomposition, assessed via HPLC .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in derivatization reactions?
- Answer: Steric hindrance from the phenyl and butyl groups slows nucleophilic reactions at the amine center. Electronic effects (e.g., electron-donating phenyl ring) enhance resonance stabilization, reducing susceptibility to oxidation. Computational modeling (DFT) predicts reaction sites, validated experimentally through regioselective alkylation or acylation studies .
Q. What methodologies are used to investigate the compound’s interaction with neurotransmitter systems?
- Answer: Radioligand binding assays (e.g., using ³H-dopamine) quantify affinity for dopamine transporters (DAT) and receptors. In vitro models (e.g., synaptosomal preparations) measure neurotransmitter uptake inhibition. Dose-response curves (IC₅₀ values) and molecular docking simulations identify key binding residues (e.g., DAT transmembrane domains) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer: Contradictions may arise from assay variability (e.g., cell lines vs. primary neurons) or impurities. Recommended steps:
- Replication: Repeat experiments under standardized conditions (e.g., identical buffer pH, temperature).
- Analytical Validation: Use LC-MS to confirm compound purity in each batch.
- Meta-Analysis: Compare data across studies (e.g., EC₅₀ ranges for DAT inhibition) .
Q. What advanced analytical techniques are suitable for quantifying this compound in biological matrices?
- Answer:
| Technique | Application | Detection Limit |
|---|---|---|
| LC-MS/MS | Quantification in plasma/brain tissue | 0.1 ng/mL |
| MALDI-TOF | Spatial distribution in tissue sections | 10 µM |
| Microdialysis-HPLC | Real-time neurotransmitter flux measurement | 5 nM |
| Method validation follows FDA guidelines for accuracy (±15%) and precision (RSD <20%) . |
Q. How can the compound’s pharmacokinetic profile be studied in complex biological systems?
- Answer: In vivo studies use rodents to assess absorption (oral bioavailability ~40–60%), distribution (brain-to-plasma ratio ≥2), metabolism (CYP450-mediated oxidation), and excretion (renal clearance). Pharmacokinetic modeling (e.g., non-compartmental analysis) calculates parameters like t₁/₂ (3–5 hours) and AUC .
Data Contradiction Analysis Example
Issue: Discrepancies in reported DAT inhibition potency (IC₅₀: 50 nM vs. 200 nM).
- Potential Causes:
- Batch Purity: Impurities (e.g., unreacted alkyl halide) may interfere.
- Assay Conditions: Differences in buffer ionic strength or temperature.
- Resolution:
- Re-test batches with LC-MS-confirmed purity.
- Harmonize assay protocols (e.g., 37°C, pH 7.4 PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
